molecular formula C16H14ClNO3 B5579546 Ethyl 2-(3-chlorobenzamido)benzoate

Ethyl 2-(3-chlorobenzamido)benzoate

Cat. No.: B5579546
M. Wt: 303.74 g/mol
InChI Key: PYEPLPKSUDYNTH-UHFFFAOYSA-N
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Description

Ethyl 2-(3-chlorobenzamido)benzoate is a high-purity chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. This compound is scientifically recognized as a direct precursor in the synthesis of 2-(3-chlorophenyl)-benzo[d][1,3]oxazin-4-one and other benzoxazinone derivatives . Benzoxazinones are a valuable class of heterocyclic compounds known to exhibit potent biological activity. They function as mechanism-based inhibitors of standard serine proteases of the chymotrypsin superfamily, forming a stable acyl-enzyme complex through nucleophilic attack by the active site serine on the carbonyl group of the heterocycle . This inhibitory mechanism makes derivatives of this compound promising scaffolds for the development of therapeutic agents. The structure of this compound features two aromatic rings that are nearly coplanar, a conformation stabilized by an intramolecular N—H···O hydrogen bond . It is characterized by spectroscopic methods including ¹H NMR and ¹³C NMR . This product is intended for research applications as a key building block in the exploration of new pharmacologically active compounds and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 2-[(3-chlorobenzoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3/c1-2-21-16(20)13-8-3-4-9-14(13)18-15(19)11-6-5-7-12(17)10-11/h3-10H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYEPLPKSUDYNTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(3-chlorobenzamido)benzoate typically involves a two-step process:

    Esterification: The first step involves the esterification of 4-aminobenzoic acid with ethanol in the presence of a catalyst such as concentrated sulfuric acid.

    Amidation: The second step involves the amidation of the resulting ethyl 4-aminobenzoate with 3-chlorobenzoyl chloride in dry tetrahydrofuran.

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(3-chlorobenzamido)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorobenzene ring.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzoates, while oxidation and reduction can yield different oxidized or reduced derivatives.

Scientific Research Applications

Ethyl 2-(3-chlorobenzamido)benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2-(3-chlorobenzamido)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit tyrosine kinase enzymes, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

Ester Group Variations

The nature of the ester group significantly impacts solubility, volatility, and biological activity:

Compound Name Ester Group Key Properties References
Ethyl 2-(3-chlorobenzamido)benzoate Ethyl Moderate lipophilicity; suitable for polymer matrices
Mthis compound Methyl Higher volatility; reduced thermal stability

Key Findings :

  • Ethyl vs. Methyl Esters : Ethyl esters generally exhibit higher solubility in organic solvents compared to methyl esters due to increased alkyl chain length, enhancing compatibility with hydrophobic resins .
  • Industrial Relevance : Methyl analogs (e.g., from CymitQuimica’s catalog) are discontinued, suggesting ethyl derivatives may offer superior stability for commercial applications .

Substituent Position and Halogen Effects

The position of the chloro group on the benzamido moiety alters electronic and steric profiles:

Compound Name Substituent Position Reactivity/Applications References
This compound 3-chloro Enhanced electrophilicity; potential enzyme inhibition
Ethyl 2-(2-chlorobenzamido)benzoate 2-chloro Steric hindrance at ortho position; reduced reactivity
Ethyl 2-(4-chlorobenzamido)benzoate 4-chloro Para-substitution favors planar conformations

Key Findings :

  • 3-Chloro vs.
  • Ortho Effects : 2-Chloro substitution introduces steric constraints, limiting applications in catalysis where substrate access is critical .

Functional Group Modifications

Replacement of the benzamido group with heterocycles or alternative amines alters biological and physical behavior:

Compound Name Functional Group Applications References
Ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentylthio)benzoate (I-6501) Isoxazolylamino-thioether Antibacterial agents; hydrogen-bond donors
Ethyl 4-(3-(1,3-dioxo-isoquinolinyl)propoxy)benzoate (I-6702) Isoquinolinone-propoxy Photostable UV absorbers

Key Findings :

  • Heterocyclic vs. Benzamido: Isoxazole or isoquinolinone groups introduce π-π stacking capabilities, enhancing material durability compared to halogenated benzamido derivatives .
  • Amine Reactivity: Ethyl 4-(dimethylamino)benzoate (from resin studies) demonstrates higher reactivity in polymerization than methacrylate analogs, suggesting chloro-benzamido derivatives may require co-initiators for similar efficiency .

Spectral Characterization :

  • ¹H-NMR : Aromatic protons adjacent to the chloro group show downfield shifts (~7.5–8.5 ppm) due to electron withdrawal.
  • Mass Spec : Molecular ion peaks align with calculated masses (e.g., [M+H]+ ~318 g/mol for ethyl 3-chloro derivatives) .

Q & A

Q. Answer :

  • Nucleophilic Attack : The ester group undergoes hydrolysis with NaOH/EtOH to yield carboxylic acid derivatives. Amide bonds resist hydrolysis under mild conditions .
  • Electrophilic Substitution : Chlorine directs electrophiles to the meta position of the benzamido ring. Nitration (HNO3_3/H2_2SO4_4) yields 5-nitro derivatives .
  • Reduction : Catalytic hydrogenation (Pd/C, H2_2) reduces the amide to amine, altering biological activity .

Advanced: How can computational chemistry predict the compound’s interactions with biological targets?

Answer : Combine molecular dynamics (MD) and QSAR models:

  • Docking Simulations : Use AutoDock or Glide to predict binding modes with proteins (e.g., kinases). Validate with experimental IC50_{50} data .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability, LogP, and CYP450 interactions to prioritize analogs .
  • Free Energy Perturbation (FEP) : Quantify binding energy differences between substituent variants to guide synthetic efforts .

Advanced: What strategies mitigate challenges in refining crystal structures of this compound when twinning or disorder is present?

Q. Answer :

  • Twinning : Use SHELXL ’s TWIN/BASF commands to model twin domains. Validate with Rint_ \text{int} < 0.05 and Hooft parameter >0.3 .
  • Disorder Modeling : Split occupancy for disordered atoms (e.g., ethyl groups) and apply restraints (DFIX, SIMU) to thermal parameters .
  • Validation : Cross-check with PLATON ’s SQUEEZE function to account for solvent-accessible voids .

Basic: How does the compound’s electronic structure influence its UV-Vis absorption profile?

Answer : The conjugated amide-ester system creates a π→π* transition at ~270 nm (ε > 104^4 L·mol1 ^{-1 }·cm1^{-1}). Chlorine’s inductive effect redshifts absorption by ~10 nm compared to non-halogenated analogs . Use TD-DFT calculations (e.g., Gaussian 16) to simulate spectra and assign transitions .

Advanced: What mechanistic insights explain the compound’s role in Suzuki-Miyaura cross-coupling reactions?

Answer : The ester group acts as an electron-withdrawing director, while the chloro substituent stabilizes the transition state. Key steps:

  • Transmetallation : Boronic acid coordinates to Pd(0), forming a biaryl-Pd complex .
  • Reductive Elimination : Pd(II) intermediate releases the coupled product. Monitor reaction via 31P^31P-NMR to track phosphine ligand efficacy .
    Optimize with microwave-assisted synthesis (80°C, 30 min) for higher yields .

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